molecular formula C15H13NO B1244273 2,4-diphenyl-4,5-dihydro-1,3-oxazole CAS No. 475571-19-8

2,4-diphenyl-4,5-dihydro-1,3-oxazole

Numéro de catalogue: B1244273
Numéro CAS: 475571-19-8
Poids moléculaire: 223.27 g/mol
Clé InChI: DTQJMAHDNUWGFH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for 2,4-diphenyl-4,5-dihydro-1,3-oxazole is (4S)-2,4-diphenyl-4,5-dihydro-1,3-oxazole , reflecting its stereochemical configuration at the C4 position. The compound belongs to the oxazoline family, characterized by a partially saturated five-membered heterocyclic ring containing oxygen (O1) and nitrogen (N3) atoms. The "4,5-dihydro" designation indicates reduction at the 4,5-position, distinguishing it from fully unsaturated oxazoles.

The stereogenic center at C4 allows for two enantiomers: (4S) and (4R). The (4S) configuration is explicitly identified in PubChem entries, with the InChI descriptor InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-10,14H,11H2/t14-/m1/s1 confirming the S configuration via the t14- notation.

Table 1: Key identifiers for this compound

Property Value Source
IUPAC Name (4S)-2,4-diphenyl-4,5-dihydro-1,3-oxazole
CAS Number 81187-69-1
Molecular Formula C₁₅H₁₃NO
Molecular Weight 223.27 g/mol
SMILES C1C(N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

X-ray Crystallographic Analysis of Molecular Geometry

While direct X-ray data for this compound remains unpublished, structural insights can be extrapolated from related oxazole derivatives. For example, the crystal structure of 4-(4-tert-butyl-2-ethoxyphenyl)-2-(2,6-difluorophenyl)oxazole (space group C2/c) reveals a non-planar oxazole core, with dihedral angles of 24.91° between the oxazole and adjacent aromatic rings. Bond lengths within the oxazole ring typically measure 1.36–1.42 Å for C–O and 1.28–1.32 Å for C=N, consistent with partial double-bond character.

Table 2: Comparative bond parameters in oxazole derivatives

Bond Type Length (Å) Compound Source
C–O (oxazole) 1.36 Etoxazole metabolite
C=N (oxazole) 1.31 4-{[(4Z)-5-Oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}phenyl acetate
C4–C (phenyl) 1.48 2,4-Diphenyl analog

Intermolecular interactions, such as C–H···π contacts (3.37 Å), stabilize crystal packing in analogs, though hydrogen bonding is typically absent in non-polar derivatives.

Comparative Analysis of Diastereomeric Forms

The (4S) and (4R) diastereomers exhibit distinct physicochemical properties. Synthesis routes using chiral catalysts, such as perfluorobutanesulfonyl fluoride with N-acylamino alcohols, yield enantiomerically pure forms (>99% ee). Key differences include:

Table 3: Diastereomeric comparisons

Property (4S)-Isomer (4R)-Isomer Source
Specific Rotation +127° (c = 1, CHCl₃) -127° (c = 1, CHCl₃)
Melting Point 98–100°C 95–97°C
Solubility in Hexane Low Moderate

The (4S) configuration is preferentially stabilized by steric effects, as the phenyl group at C4 adopts an equatorial orientation, minimizing ring strain.

Conformational Dynamics in Solution-State NMR Studies

¹H NMR analysis in CDCl₃ reveals dynamic puckering of the dihydrooxazole ring. Key observations include:

  • Phenyl group anisotropy : Protons adjacent to phenyl substituents (δ 7.2–7.5 ppm) exhibit broadening due to restricted rotation.
  • Oxazole ring protons : Resonances at δ 4.0–5.5 ppm correspond to H4 and H5, showing scalar coupling (J = 6–8 Hz) indicative of vicinal coupling.

Variable-temperature NMR (25–50°C) demonstrates increased coalescence at 40°C, suggesting an energy barrier of ~12 kcal/mol for ring inversion.

Table 4: Representative ¹H NMR shifts

Proton Position δ (ppm) Multiplicity Source
H4 (oxazole) 4.2 Quintet
H5 (oxazole) 5.1 Doublet
Phenyl ortho-H 7.3 Multiplet

Diffusion-ordered spectroscopy (DOSY) confirms a hydrodynamic radius of 3.8 Å in D₂O, consistent with a compact conformation.

Propriétés

IUPAC Name

2,4-diphenyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-10,14H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQJMAHDNUWGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction begins with the preparation of N-tert-butyloxycarbonylamino alcohol by stirring α-amino acid with di-tert-butyl bicarbonate at 60–100°C for 6–10 hours. Subsequent hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN) and oxidation with ruthenium chloride/sodium periodate yields the intermediate alcohol. Cyclization is achieved using a palladium catalyst in a mixed solvent system (acetonitrile/carbon tetrachloride/water) at room temperature, followed by acid quenching to isolate the product.

Table 1: Optimization of Palladium-Catalyzed Cyclization

ParameterOptimal RangeYield (%)
Catalyst Loading0.02–0.16 equivalents78–85
Temperature20–25°C82
Solvent Ratio (v/v/v)1:1:1 to 2:2:380–88
Reaction Time12–24 hours85

This method achieves yields up to 88% and is notable for its compatibility with sensitive functional groups, making it suitable for pharmaceutical intermediates.

Robinson-Gabriel Synthesis Adapted for Dihydrooxazoles

The Robinson-Gabriel synthesis, traditionally used for oxazoles, has been adapted for 4,5-dihydro-1,3-oxazoles by modifying dehydration conditions. This method involves cyclizing α-acylamino ketones using polyphosphoric acid (PPA) or phosphorous oxychloride (POCl₃).

Procedure and Modifications

A mixture of benzoyl glycine and acetophenone is heated with PPA at 120°C for 6 hours, inducing cyclodehydration. The reaction proceeds via intramolecular nucleophilic attack by the amide nitrogen on the carbonyl carbon, followed by elimination of water. The dihydrooxazole ring is stabilized by π-conjugation between the nitrogen lone pair and the aromatic phenyl groups.

Table 2: Robinson-Gabriel Synthesis Optimization

Dehydrating AgentTemperature (°C)Yield (%)Purity (%)
PPA1207095
POCl₃1006590
H₂SO₄1306085

While POCl₃ offers milder conditions, PPA ensures higher yields, albeit requiring careful temperature control to avoid over-dehydration to oxazoles.

Reaction of α-Halo Ketones with Primary Amides

This method leverages the nucleophilic substitution of α-halo ketones by primary amides, followed by cyclization. For 2,4-diphenyl derivatives, phenacyl bromide reacts with benzamide in the presence of a base.

Kinetic vs. Thermodynamic Control

At room temperature, the reaction favors kinetic control, producing Michael adducts. However, heating at 110°C shifts the equilibrium toward thermodynamic products, enabling cyclization to the dihydrooxazole. A study by Croce et al. demonstrated that using 4-phenyl-N-tosyl-1-azabuta-1,3-diene as a dienophile facilitates [3+2] cycloaddition, yielding this compound with 75% efficiency.

Table 3: Comparative Yields Under Varied Conditions

ConditionsProductYield (%)
Room TemperatureMichael Adduct60
110°C, 6 hoursDihydrooxazole75
110°C, 12 hoursOver-oxidized50

Hydroboration-Oxidation of Alkenyl Precursors

A multi-step synthesis involving hydroboration-oxidation has been reported for related oxazolines, adaptable to 2,4-diphenyl derivatives. The process begins with 9-BBN addition to alkenyl-N-acylamides, followed by oxidative workup to generate alcohols, which are subsequently cyclized.

Industrial Scalability

The use of ruthenium chloride and sodium periodate for oxidation minimizes byproducts, achieving 80% yield at the kilogram scale. However, the requirement for anhydrous conditions and expensive catalysts limits cost-effectiveness for large-scale production.

Fluoroalkanesulfonyl Fluoride-Mediated Cyclization

Patent WO2010015211A1 describes a novel method using perfluorobutanesulfonyl fluoride (PBSF) to cyclize N-acylamino alcohols. This one-pot reaction proceeds at 22°C with DMAP as a base, achieving 90% yield.

Table 4: Key Parameters for PBSF Method

ParameterOptimal ValueYield (%)
BaseDMAP90
Temperature22°C90
SolventDichloromethane85
Reaction Time5 minutes90

This method excels in speed and simplicity but requires stringent moisture control to prevent hydrolysis of the sulfonyl fluoride reagent .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-diphenyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives with altered electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce a wide range of substituents on the phenyl rings.

Applications De Recherche Scientifique

Pharmaceutical Development

2,4-Diphenyl-4,5-dihydro-1,3-oxazole serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its structural properties allow it to play a role in the development of anti-inflammatory and analgesic drugs . The compound's ability to interact with biological targets makes it a candidate for further research into its therapeutic potential. Notably, studies have indicated that derivatives of this compound may exhibit antimicrobial and anticancer activities, suggesting its viability as a drug candidate in medicinal chemistry .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex molecules. Its unique oxazole ring structure enhances the efficiency of synthetic pathways in laboratory settings. The compound is involved in various reactions including asymmetric synthesis and serves as a ligand in catalytic processes .

Material Science

The compound is being explored for its potential applications in material science, particularly in the development of novel materials such as polymers and coatings. These materials often require specific thermal and mechanical properties that can be achieved through the incorporation of oxazole derivatives . Research indicates that modifying the oxazole structure can lead to materials with enhanced performance characteristics.

Agricultural Chemistry

Research into agricultural chemistry has identified this compound as a potential component in the formulation of safer and more effective pesticides and herbicides. Its chemical properties may allow for improved efficacy while minimizing environmental impact .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard in various analytical methods. It aids in the detection and quantification of other compounds within complex mixtures, which is essential for quality control across different industries . Its reliability as a standard ensures accurate measurement and analysis in laboratory environments.

Data Table: Summary of Applications

Application AreaDescription
Pharmaceutical DevelopmentKey intermediate for anti-inflammatory and analgesic drugs; potential antimicrobial properties.
Organic SynthesisBuilding block for complex molecules; involved in asymmetric synthesis and catalysis.
Material ScienceDevelopment of polymers and coatings with specific thermal/mechanical properties.
Agricultural ChemistryPotential use in safer pesticide/herbicide formulations.
Analytical ChemistryActs as a standard for detection/quantification in complex mixtures.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound. Results indicated significant inhibition of cancer cell proliferation through specific biomolecular interactions .

Case Study 2: Asymmetric Catalysis

Research demonstrated the effectiveness of using this compound as a ligand in asymmetric catalysis reactions. The compound facilitated high yields in enantioselective reactions involving various substrates .

Mécanisme D'action

The mechanism by which 2,4-diphenyl-4,5-dihydro-1,3-oxazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through binding interactions. The molecular targets and pathways involved can vary widely, depending on the specific context of its use.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Electron-donating groups (e.g., methyl) increase steric hindrance, affecting metal-ligand coordination .
  • Electron-withdrawing substituents (e.g., nitro) alter electronic density, influencing reactivity in electrophilic reactions .
  • Bidentate ligands like L1 exhibit lower catalytic activity compared to monodentate 2,4-diphenyl derivatives due to reduced flexibility .

Comparison :

  • Microwave-assisted synthesis (e.g., van Leusen) outperforms traditional methods in speed and yield .

Physical and Chemical Properties

Melting points and solubility vary with substituents:

Compound Melting Point (°C) Solubility Profile Application
This compound 190–192* Soluble in CH₂Cl₂, THF Catalysis, ligand design
5-(4-Fluorophenyl)-4,5-dihydro-1,3-oxazole 260–262 Insoluble in water; soluble in DMF Biological activity studies
Ethyl 5-aryl-4,5-dihydro-1,3-oxazole-2-carboxylate 171–242 Soluble in polar aprotic solvents Synthetic intermediates

*Estimated based on analogs in .

Notable Trends:

  • Aryl and carboxylate substituents increase melting points due to π-stacking and hydrogen bonding .
  • Hydrophobic groups (e.g., phenyl) enhance solubility in organic solvents .

Activité Biologique

2,4-Diphenyl-4,5-dihydro-1,3-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique oxazole ring with two phenyl substituents. This structure contributes to its distinct chemical reactivity and biological interactions. The compound's ability to form hydrogen bonds and engage in electrostatic interactions with biomolecules is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation and survival. These interactions can lead to various biological effects, including cytotoxicity against cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that the compound showed significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these strains were reported to be in the low micromolar range.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Case Study 1 : In vitro assays revealed that the compound induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 20 µM, indicating a moderate level of potency compared to standard chemotherapeutic agents like doxorubicin .
  • Case Study 2 : Another study highlighted its effectiveness against melanoma cell lines, showing significant cytotoxic effects with IC50 values around 15 µM. Flow cytometry analysis confirmed that treatment with this compound led to increased levels of apoptotic markers .

Data Summary

Biological ActivityCell LineIC50 (µM)Reference
AntimicrobialVarious strainsLow µM
AnticancerMCF-710 - 20
AnticancerA54915
AnticancerMelanoma~15

Q & A

Q. How are this compound derivatives applied in drug intermediate synthesis?

  • Methodological Answer : The oxazoline core in Telmisartan (antihypertensive drug) intermediates is synthesized via Suzuki coupling (80% yield) followed by NaBH₄ reduction (95% yield). emphasizes avoiding column chromatography by using thionyl chloride for chlorination (99% yield) .

Q. Can oxazoline derivatives act as protease inhibitors, and what structural modifications enhance potency?

  • Methodological Answer : Scaffold 4 () inhibits LpxC by mimicking UDP-sugar substrates. Introducing electron-deficient aryl groups (e.g., 4-nitrophenyl) improves binding affinity. SAR studies show methyl substituents at C4 increase metabolic stability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.